N'~1~,N'~4~-bis(2,4,6-trichlorophenyl)benzene-1,4-dicarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~4~-bis(2,4,6-trichlorophenyl)benzene-1,4-dicarbohydrazide is a complex organic compound characterized by the presence of multiple chlorine atoms and hydrazide groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~4~-bis(2,4,6-trichlorophenyl)benzene-1,4-dicarbohydrazide typically involves the reaction of 2,4,6-trichlorobenzoyl chloride with benzene-1,4-dicarbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~4~-bis(2,4,6-trichlorophenyl)benzene-1,4-dicarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted benzene derivatives.
Scientific Research Applications
N’~1~,N’~4~-bis(2,4,6-trichlorophenyl)benzene-1,4-dicarbohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’~1~,N’~4~-bis(2,4,6-trichlorophenyl)benzene-1,4-dicarbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tris(2,4,6-trichlorophenyl)methyl radical: Known for its stability and luminescent properties.
Perchloro triphenylmethyl radical: Another stable luminescent radical species.
Uniqueness
N’~1~,N’~4~-bis(2,4,6-trichlorophenyl)benzene-1,4-dicarbohydrazide stands out due to its unique combination of hydrazide groups and multiple chlorine atoms, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C20H12Cl6N4O2 |
---|---|
Molecular Weight |
553.0 g/mol |
IUPAC Name |
1-N',4-N'-bis(2,4,6-trichlorophenyl)benzene-1,4-dicarbohydrazide |
InChI |
InChI=1S/C20H12Cl6N4O2/c21-11-5-13(23)17(14(24)6-11)27-29-19(31)9-1-2-10(4-3-9)20(32)30-28-18-15(25)7-12(22)8-16(18)26/h1-8,27-28H,(H,29,31)(H,30,32) |
InChI Key |
JPTNPJIPYZITIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC2=C(C=C(C=C2Cl)Cl)Cl)C(=O)NNC3=C(C=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.